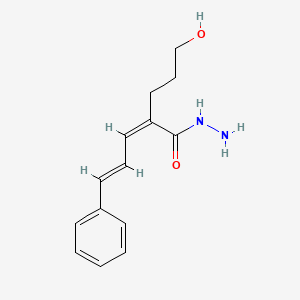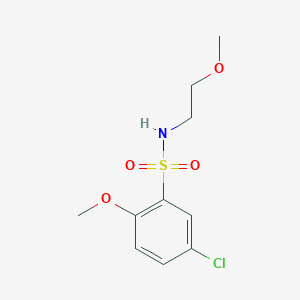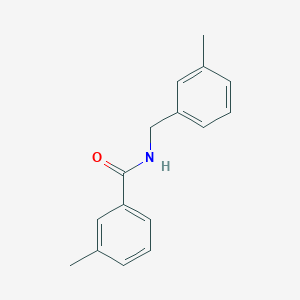![molecular formula C13H19ClN2O3S B4796094 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4796094.png)
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide
Übersicht
Beschreibung
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide, commonly known as Darolutamide, is a non-steroidal androgen receptor antagonist drug. It is used in the treatment of prostate cancer, which is the second most common cancer in men worldwide. Darolutamide is a relatively new drug that was approved by the US Food and Drug Administration (FDA) in July 2019.
Wissenschaftliche Forschungsanwendungen
Darolutamide has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been found to be effective in inhibiting the growth of prostate cancer cells and reducing the risk of disease progression. Darolutamide has also been shown to have a favorable safety profile, with fewer side effects than other androgen receptor antagonists.
Wirkmechanismus
Darolutamide works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This prevents the activation of the androgen receptor and the subsequent growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
Darolutamide has been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with non-metastatic castration-resistant prostate cancer (nmCRPC). It has also been shown to delay the time to metastasis and improve overall survival in these patients.
Vorteile Und Einschränkungen Für Laborexperimente
Darolutamide has several advantages for lab experiments. It has a favorable safety profile and can be used in vitro and in vivo. However, its low solubility in water and high lipophilicity can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on Darolutamide. One area of focus is the use of Darolutamide in combination with other drugs for the treatment of prostate cancer. Another area of research is the development of new formulations of Darolutamide that improve its solubility and bioavailability. Additionally, there is a need for further research on the long-term safety and efficacy of Darolutamide in the treatment of prostate cancer.
Conclusion:
Darolutamide is a promising drug for the treatment of prostate cancer. Its mechanism of action, favorable safety profile, and effectiveness in reducing the risk of disease progression make it a valuable addition to the current treatment options for prostate cancer. Further research is needed to fully understand the potential of Darolutamide and to improve its efficacy and safety.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N,N-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-5-12(13(17)15(2)3)16(20(4,18)19)11-8-6-10(14)7-9-11/h6-9,12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWXIEMPUYPNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4796025.png)
![ethyl 4-({[2-(3,3-diphenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4796026.png)
![2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4796033.png)
![3-tert-butyl-1,7-diethyl-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4796039.png)
![7-cyclopentyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4796043.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4796054.png)


![methyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4796086.png)
![2-cyano-3-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4796097.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide](/img/structure/B4796106.png)

